molecular formula C21H16N2O3 B2946006 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922081-45-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2946006
CAS No.: 922081-45-6
M. Wt: 344.37
InChI Key: YYYRXTTZKFHQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O3 and its molecular weight is 344.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on dibenzo[b,f][1,4]oxazepine derivatives, including compounds structurally related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, has provided valuable insights into their synthesis and chemical behaviors. These compounds are synthesized through various methods, including the treatment of halogeno compounds with dimethyl formamide and sodium hydride, leading to exo-methylene compounds and, in some cases, isoindoles and acridanone derivatives based on the position of halogen in the molecule (Terada et al., 1973). Another approach involves the ring closure of sodium salts of halogeno-hydroxy-benzanilides to synthesize dibenzo[b,f]-1,4-oxazepin-11(10H)-ones with electron-attracting substituents (Künzle & Schmutz, 1969).

Biomass-Derived Synthesis

A novel method highlights the synthesis of benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, using biomass-derived materials. This process showcases an efficient method for assembling diversified N-heterocycles, demonstrating the potential of green chemistry in synthesizing complex organic compounds (Zhang et al., 2015).

Applications in Medical Research

The compound's related derivatives have been explored for medical applications, including brain-to-plasma partition studies in epilepsy patients. Such research aids in understanding drug resistance mechanisms and the role of drug transporters in therapeutic efficacy (Marchi et al., 2005). Additionally, the synthesis and evaluation of serotonin-3 (5-HT3) receptor antagonists incorporate structural analogs, highlighting their potential in therapeutic applications (Harada et al., 1995).

Advanced Material and Chemical Research

Research extends to the synthesis and characterization of benzimidazole-tethered oxazepine hybrids, underscoring their potential in nonlinear optical (NLO) applications. Such studies demonstrate the versatility of dibenzo[b,f][1,4]oxazepine derivatives in material science, opening avenues for the development of new functional materials (Almansour et al., 2016).

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYRXTTZKFHQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.